molecular formula C13H23N3O2 B8251463 tert-Butyl (2-((1-cyanocyclobutyl)(methyl)amino)ethyl)carbamate

tert-Butyl (2-((1-cyanocyclobutyl)(methyl)amino)ethyl)carbamate

Cat. No.: B8251463
M. Wt: 253.34 g/mol
InChI Key: CUURPJOZTNRMGJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-[(1-cyanocyclobutyl)-methylamino]ethyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a cyanocyclobutyl moiety. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of tert-Butyl (2-((1-cyanocyclobutyl)(methyl)amino)ethyl)carbamate involves several steps. One common synthetic route starts with the reaction of 1-cyanocyclobutane with methylamine to form the intermediate 1-cyanocyclobutyl methylamine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to yield the final product .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[2-[(1-cyanocyclobutyl)-methylamino]ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanocyclobutyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[2-[(1-cyanocyclobutyl)-methylamino]ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((1-cyanocyclobutyl)(methyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl N-[2-[(1-cyanocyclobutyl)-methylamino]ethyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-(2-aminoethyl)carbamate: This compound lacks the cyanocyclobutyl group and has different chemical properties and applications.

    tert-Butyl N-(2-(methylamino)ethyl)carbamate: This compound has a methylamino group instead of the cyanocyclobutyl group, leading to different reactivity and uses.

The uniqueness of tert-Butyl (2-((1-cyanocyclobutyl)(methyl)amino)ethyl)carbamate lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[2-[(1-cyanocyclobutyl)-methylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)15-8-9-16(4)13(10-14)6-5-7-13/h5-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUURPJOZTNRMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C)C1(CCC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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